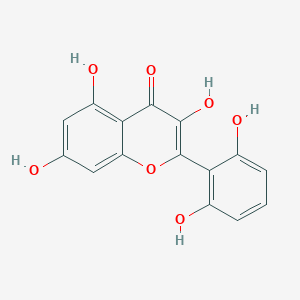![molecular formula C11H7ClN2 B029999 4-Chloro-9H-pyrido[2,3-b]indole CAS No. 25208-32-6](/img/structure/B29999.png)
4-Chloro-9H-pyrido[2,3-b]indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 4-Chloro-9H-pyrido[2,3-b]indole involves complex chemical reactions. For instance, the synthesis of related compounds like 9-(4'-Nitrophenyl)-9H-pyrido[3,4-b]indole, which is used as a relay compound in the synthesis process, starts from ethyl indole-2-aldehyde and involves steps like N-(4-nitro)phenylation of the indole nucleus and construction of the pyridine nucleus (Murakami et al., 2010). Another method involves the Pd-catalyzed amidation and cyclization of biologically and pharmaceutically active core structures containing dihydropyrido[2,3-b]indoles (Kumar et al., 2012).
Molecular Structure Analysis
The molecular structure of 4-Chloro-9H-pyrido[2,3-b]indole and related compounds has been analyzed using various techniques. For example, the crystal structure of 9-phenyl-9H-pyrido[3,4-b]indole was studied using X-ray diffraction, revealing details about its monoclinic structure (Meesala et al., 2014).
Chemical Reactions and Properties
4-Chloro-9H-pyrido[2,3-b]indole participates in various chemical reactions, including cycloaddition and hydroarylation reactions. An example is the [3+2]-cycloaddition reaction involving 2-vinylindoles and in situ generated 2-methide-2H-indoles, resulting in pyrrolo[1,2-a]indoles with significant enantioselectivity (Bera & Schneider, 2016). The compound's ability to undergo various reactions makes it a valuable entity in organic synthesis.
Physical Properties Analysis
The physical properties of 4-Chloro-9H-pyrido[2,3-b]indole and its derivatives include their crystalline structure, fluorescence, and solubility. For instance, the crystal structure analysis of 9-phenyl-β-carboline, a related compound, provides insights into its physical characteristics and behavior in different conditions (Meesala et al., 2014).
Chemical Properties Analysis
The chemical properties of 4-Chloro-9H-pyrido[2,3-b]indole encompass its reactivity, stability, and interaction with other molecules. Studies on related beta-carbolines reveal insights into the structure-activity relationships and their interactions with biological targets (Srivastava et al., 1999).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Synthesis and Crystal Structure Analysis : A method for synthesizing 9-phenyl-9H-pyrido[3,4-b]indole and 9-(4-chlorophenyl)-9H-pyrido[3,4-b]indole was developed, involving a catalytic amount of CuI. The crystal structure of 9-phenyl-9H-pyrido[3,4-b]indole was examined, revealing its crystallization in the monoclinic P21/c space group, and characterized using NMR, IR, and mass spectroscopy (Meesala et al., 2014).
Chemical Synthesis and Mutagenicity
- Chemical Confirmation of Mutagenic Aminophenylnorharman : This study focused on the synthesis of 9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole, a mutagenic compound, emphasizing its synthesis process and the role of nitrophenyl-pyrido[3,4-b]indole as a relay compound (Murakami et al., 2010).
Fluorinated Derivatives Synthesis
- Synthesis of Fluorinated Benzofuro- and Benzothieno[2,3-b]pyridines : The study describes the synthesis of fluorinated derivatives including 9H-pyrido[2,3-b]indoles, highlighting a regiospecific annulation process for incorporating fluoro-containing electrophiles into the core structure, with applications towards nucleosides and nucleoside mimetics (Iaroshenko et al., 2009).
Material Science Application
- Development of New Host Materials for OLEDs : A study introduced new host molecules based on 9H-pyrido[2,3-b]indole for blue phosphorescent organic light-emitting diodes (PhOLEDs), demonstrating high efficiency and stability at practical brightness levels (Cho et al., 2014).
Biochemical Analysis
- Electrospray MS-based Characterization : Beta-carbolines including 9H-pyrido[3,4-b]indole, implicated in diseases like Parkinson's and cancer, were analyzed using LC-MS/MS, emphasizing the need for precise analytical methods to understand their formation in thermally processed food (Crotti et al., 2010).
Safety And Hazards
Zukünftige Richtungen
The future directions for 9H-pyrido[2,3-b]indole research could involve the development of novel and selective synthetic approaches toward indole derivatives . Additionally, the design, synthesis, and biological evaluation of 9-aryl-5H-pyrido[4,3-b]indole derivatives as potential tubulin polymerization inhibitors could be another area of focus .
Eigenschaften
IUPAC Name |
4-chloro-9H-pyrido[2,3-b]indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2/c12-8-5-6-13-11-10(8)7-3-1-2-4-9(7)14-11/h1-6H,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPSXHMSNDHDHJK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=CN=C3N2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80434662 |
Source


|
| Record name | 4-Chloro-9H-pyrido[2,3-b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80434662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-9H-pyrido[2,3-b]indole | |
CAS RN |
25208-32-6 |
Source


|
| Record name | 4-Chloro-9H-pyrido[2,3-b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80434662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


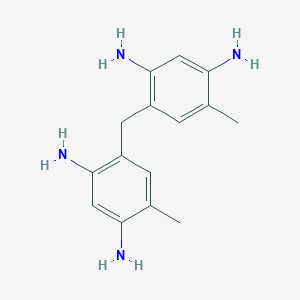


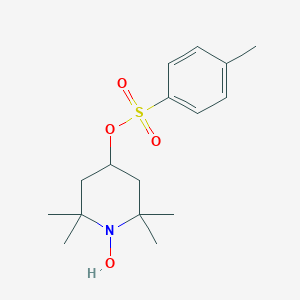
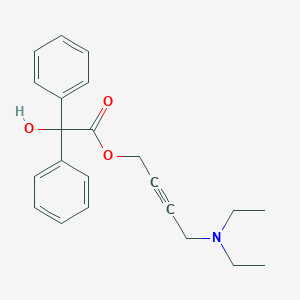
![(2Z)-2-[(3R,4S,8S,9R,10S,13R,14R,16S)-3-hydroxy-4,10,14-trimethyl-11-oxo-16-propanoyloxy-2,3,4,5,6,7,8,9,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid](/img/structure/B29951.png)
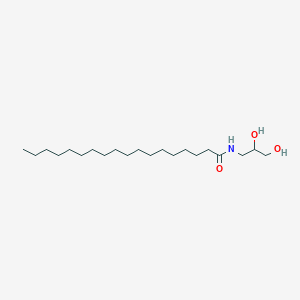
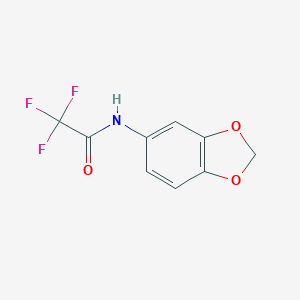
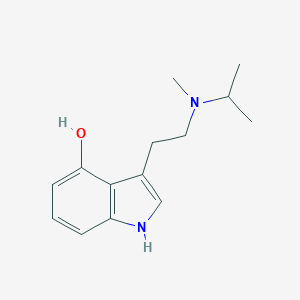
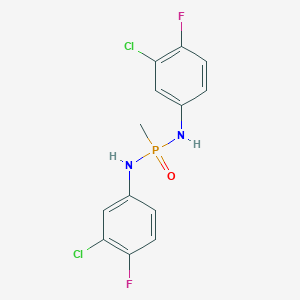
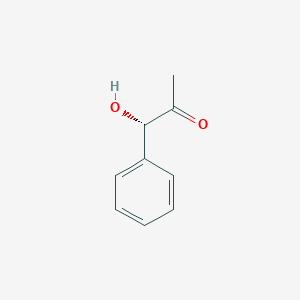
![1-Naphthalenol, 5,6,7,8-tetrahydro-6-[propyl[2-(2-thienyl)ethyl]amino]-](/img/structure/B29964.png)
